molecular formula C13H16N2O B2678404 (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol CAS No. 866136-79-0

(2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

カタログ番号: B2678404
CAS番号: 866136-79-0
分子量: 216.284
InChIキー: RHDRPGLZVOJIJQ-XFXZXTDPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2Z)-2-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol (CAS: 866136-79-0) is a bicyclic tertiary alcohol with a pyridinyl-substituted methylidene group at position 2 of the 1-azabicyclo[2.2.2]octane scaffold. Its molecular formula is C₁₃H₁₆N₂O, with a molar mass of 216.28 g/mol . The (Z)-stereochemistry of the methylidene group is critical for its molecular conformation and interaction with biological targets .

特性

IUPAC Name

(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13-10-4-7-15(8-5-10)12(13)9-11-3-1-2-6-14-11/h1-3,6,9-10,13,16H,4-5,7-8H2/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDRPGLZVOJIJQ-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(/C2=C/C3=CC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves the condensation of a pyridine derivative with a bicyclic amine. The reaction conditions may include the use of a base to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.

化学反応の分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the hydroxyl group.

    Reduction: Reduction reactions could target the imine linkage, converting it to an amine.

    Substitution: Substitution reactions may occur at various positions on the pyridine ring or the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an amine.

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have exhibited notable antimicrobial properties. The following are key findings related to the antimicrobial efficacy of this compound:

  • Mechanism of Action : The presence of the pyridine ring enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and cell death.
  • Efficacy Against Pathogens :
    • Staphylococcus aureus : Studies have shown that derivatives of this compound can effectively inhibit the growth of this Gram-positive bacterium.
    • Escherichia coli : Similar efficacy has been observed against this Gram-negative pathogen.
  • Case Study : A study by Vosatka et al. (2018) demonstrated that derivatives containing a pyridine nucleus exhibited strong antibacterial effects comparable to traditional antibiotics, highlighting the potential for developing new antimicrobial agents based on this structure.

Anticancer Potential

The anticancer applications of (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol have been extensively researched:

  • Cell Line Studies :
    • Evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer).
    • IC50 values indicate significant cytotoxicity, with some derivatives showing IC50 values around 10.28 µg/mL against HEPG2 cells.
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of apoptosis-related proteins.
  • Structure-Activity Relationship (SAR) : Modifications in the molecular structure have been correlated with enhanced anticancer activity, suggesting that specific substitutions can lead to improved therapeutic efficacy.

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties:

  • Potential Mechanisms :
    • It may modulate neurotransmitter levels or protect neuronal cells from oxidative stress.
    • Neuroprotective properties could be beneficial in treating neurodegenerative diseases.
  • Research Findings : Initial studies indicate that compounds with similar structural features can reduce neuronal cell death in models of neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEfficacy Level
AntimicrobialStaphylococcus aureusStrong inhibition
Escherichia coliComparable to traditional antibiotics
AnticancerMCF-7Significant cytotoxicity
HEPG2IC50 ~ 10.28 µg/mL
NeuroprotectiveNeuronal CellsReduced cell death observed

Table 2: Structure-Activity Relationship Insights

Structural ModificationEffect on Activity
Pyridine SubstitutionEnhanced antimicrobial and anticancer activity
Hydroxyl Group PresenceIncreased neuroprotective effects

作用機序

The mechanism of action for (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction pathways or metabolic pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol, highlighting substituent variations and their implications:

Compound Substituent Functional Group Molecular Formula Molar Mass (g/mol) Key Properties
(2Z)-2-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol Pyridin-2-yl -OH at C3 C₁₃H₁₆N₂O 216.28 Polar, hydrogen-bond donor/acceptor; potential CNS activity
(2Z)-2-(2-Chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one 2-Chlorophenyl -C=O at C3 C₁₄H₁₃ClNO 261.71 Increased lipophilicity; electron-withdrawing Cl enhances electrophilicity
(2Z)-2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol 2,5-Dimethoxyphenyl -OH at C3 C₁₆H₂₁NO₃ 275.35 Methoxy groups improve solubility; π-stacking potential for receptor binding
(2Z)-2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one 3-Trifluoromethylphenyl -C=O at C3 C₁₅H₁₄F₃NO 281.27 High metabolic stability due to CF₃; fluorophilic interactions
(2Z)-2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one 4-Chlorophenyl -C=O at C3 C₁₄H₁₃ClNO 261.71 Planar aromatic system; potential radiosensitization activity

Structural and Electronic Differences

  • Pyridinyl vs. Aryl Substituents : The pyridinyl group in the target compound introduces a nitrogen heterocycle, enabling hydrogen bonding and coordination with metal ions or biological receptors. In contrast, chlorophenyl (e.g., ) or trifluoromethylphenyl substituents prioritize hydrophobic interactions and electron-deficient aromatic systems.
  • Hydroxyl (-OH) vs. Ketone analogs (e.g., ) exhibit greater electrophilicity, which may influence reactivity in nucleophilic environments .

Physicochemical Properties

Property Target Compound 2-Chlorophenyl Analog 2,5-Dimethoxyphenyl Analog
LogP (Predicted) 1.2 2.8 1.5
Water Solubility (mg/mL) ~10 <1 ~50
Melting Point (°C) Not reported 145–148 Not reported

The pyridinyl derivative’s lower LogP compared to chlorophenyl analogs suggests better aqueous solubility, critical for bioavailability. The 2,5-dimethoxyphenyl analog’s higher solubility aligns with its methoxy groups’ polarity .

生物活性

The compound (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is a bicyclic structure with significant potential in medicinal chemistry. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on diverse scientific literature.

  • Molecular Formula : C₁₃H₁₄N₂O
  • Molecular Weight : 214.263 g/mol
  • CAS Number : 410087-17-1
  • Physical Form : Solid

The biological activity of (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways.

Potential Mechanisms:

  • Kinase Inhibition : The compound has shown potential as a selective inhibitor of certain kinases, which are critical in cancer cell proliferation and survival.
  • Receptor Modulation : Its structural characteristics suggest it may modulate receptors related to neurotransmission and other physiological processes.

Pharmacological Studies

Recent studies have focused on the pharmacokinetics and bioavailability of similar compounds, providing insights into the expected behavior of (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol.

Case Study: Bioavailability Assessment

A pharmacokinetic study involving a related compound demonstrated the following:

  • Administration Routes : Oral vs. intravenous.
  • Bioavailability : The oral bioavailability was approximately 6.2% compared to 100% for intravenous administration, indicating significant first-pass metabolism effects that may also apply to (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol and its analogs:

Study ReferenceBiological ActivityObservations
Kinase InhibitionSelective inhibition observed in vitro with potential applications in cancer therapy.
Receptor ModulationModulates neurotransmitter receptors, suggesting effects on CNS activity.
PharmacokineticsDemonstrated low oral bioavailability; further studies needed for optimization.

Toxicology and Safety Profile

Preliminary safety assessments indicate that while the compound exhibits promising biological activity, comprehensive toxicological evaluations are necessary to establish a safety profile for therapeutic use.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol?

  • Methodology : The compound can be synthesized via aldol condensation between 1-azabicyclo[2.2.2]octan-3-one and pyridine-2-carbaldehyde. Key steps include:

  • Acid/base-catalyzed condensation to form the α,β-unsaturated ketone intermediate.
  • Stereoselective control (Z-configuration) via reaction temperature modulation or catalytic systems.
  • Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient).
    • Validation : Confirm regiochemistry using NMR (e.g., coupling constants for olefinic protons) and HPLC for purity (>95%) .

Q. How can the stereochemical configuration of the exocyclic double bond be confirmed?

  • Methodology :

  • X-ray crystallography : Resolve the Z-configuration via single-crystal diffraction. SHELX suite (e.g., SHELXL) is recommended for refinement .
  • NOESY NMR : Detect spatial proximity between the pyridinyl proton and the azabicyclo system’s H-3 proton to confirm the Z-geometry .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Data :

PropertyValueConditions
Solubility in DMSO~30 mg/mL25°C, inert atmosphere
Stability in solution≤48 hours (recommend fresh use)Avoid light, 4°C storage
Melting pointNot reported; estimate ~210°CDifferential Scanning Calorimetry (DSC) required
  • Note : Solubility in aqueous buffers is limited; use co-solvents (e.g., ethanol) for biological assays .

Advanced Research Questions

Q. How does structural modification of the pyridinyl or azabicyclo moieties affect bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Pyridinyl substitution : Electron-withdrawing groups (e.g., Cl at para position) enhance thermal radiosensitization by stabilizing the Michael adduct with cellular targets .
  • Azabicyclo system : Rigidity of the bicyclic framework improves target binding (e.g., ENOX1 inhibition) compared to flexible analogs .
    • Experimental Design : Synthesize analogs via parallel synthesis , screen using in vitro assays (e.g., mitochondrial membrane depolarization), and validate with molecular docking .

Q. What mechanisms underlie its role as a thermal radiosensitizer?

  • Mechanistic Pathways :

  • ENOX1 Inhibition : Suppresses NADH oxidase activity, disrupting redox balance and amplifying reactive oxygen species (ROS) during hyperthermia .
  • Mitotic Catastrophe : Synergizes with ionizing radiation by destabilizing microtubule dynamics, leading to G2/M arrest (validate via flow cytometry) .
    • In Vivo Validation : Use xenograft models (e.g., murine window chamber) to assess tumor microvessel density reduction post-combination therapy .

Q. How can computational modeling optimize its pharmacokinetic properties?

  • Approach :

  • QSAR Modeling : Corrogate logP (experimental: ~1.8) with membrane permeability using Molinspiration or SwissADME.
  • Metabolic Stability : Predict cytochrome P450 interactions (e.g., CYP3A4) via Schrödinger’s ADMET Predictor .
    • Validation : Compare in silico predictions with in vitro microsomal assays (e.g., human liver microsomes) .

Data Contradictions & Resolutions

  • Toxicity Data Gaps : Limited acute toxicity profiles are reported. Resolve by conducting OECD 423 assays (oral administration in rodents) and Ames tests for mutagenicity .
  • Conflicting Stability Reports : Some studies cite stability in DMSO, while others recommend fresh preparation. Standardize storage conditions (argon atmosphere, -80°C) for reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。